3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
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Overview
Description
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a complex organic compound with a unique structure that includes a phenyl ring substituted with a methylthio group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 1-phenylpyrrolidine-2-methanol, which can be achieved through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride. The next step involves the formation of the amide bond by reacting the intermediate with 3-(4-(methylthio)phenyl)propanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding amine
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(methylthio)phenyl)propanoic acid
- 1-phenylpyrrolidine-2-methanol
- N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
Uniqueness
3-(4-(methylthio)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide stands out due to its unique combination of a methylthio-substituted phenyl ring and a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-25-20-12-9-17(10-13-20)11-14-21(24)22-16-19-8-5-15-23(19)18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,19H,5,8,11,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOLLOJQXDTSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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